molecular formula C21H34F3N5O8 B1438136 D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome CAS No. 1078203-19-6

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome

Cat. No.: B1438136
CAS No.: 1078203-19-6
M. Wt: 541.5 g/mol
InChI Key: VVTYQIXPOXETSP-SYQHCUMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is a synthetic peptide compound It is composed of D-gamma-glutamyl, lysine (with a trifluoroacetyl group), and two D-alanine residues, with the terminal alanine esterified

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next protected amino acid is added using a coupling reagent.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidative modifications, particularly at the lysine residue.

    Substitution: Reactions involving the replacement of functional groups, such as the trifluoroacetyl group on lysine.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions, or enzymatically using proteases.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection and other specific reagents for functional group modifications.

Major Products Formed

    Hydrolysis: Results in smaller peptide fragments or individual amino acids.

    Oxidation: Leads to oxidized forms of the peptide, potentially altering its biological activity.

    Substitution: Produces modified peptides with different functional groups, which can be used for further studies or applications.

Scientific Research Applications

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its interactions with enzymes and receptors, providing insights into peptide-based signaling pathways.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoroacetyl group and esterified alanine residues can influence the peptide’s stability, solubility, and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is unique due to its specific sequence and modifications, such as the trifluoroacetyl group on lysine and the esterified alanine residues. These modifications can enhance the peptide’s stability and bioactivity, making it a valuable tool for various research applications.

Properties

IUPAC Name

methyl (2R)-2-amino-5-[[(2S)-1-[[(2R)-1-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34F3N5O8/c1-11(16(31)28-12(2)18(33)36-3)27-17(32)14(7-5-6-10-26-20(35)21(22,23)24)29-15(30)9-8-13(25)19(34)37-4/h11-14H,5-10,25H2,1-4H3,(H,26,35)(H,27,32)(H,28,31)(H,29,30)/t11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTYQIXPOXETSP-SYQHCUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)CC[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34F3N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome
Reactant of Route 2
Reactant of Route 2
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome
Reactant of Route 3
Reactant of Route 3
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome
Reactant of Route 4
Reactant of Route 4
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome
Reactant of Route 5
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome
Reactant of Route 6
Reactant of Route 6
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.